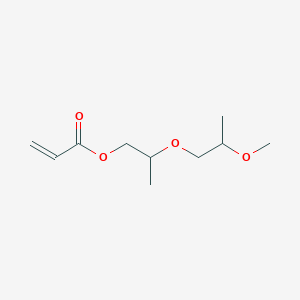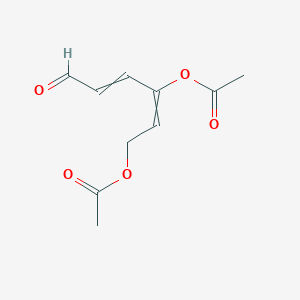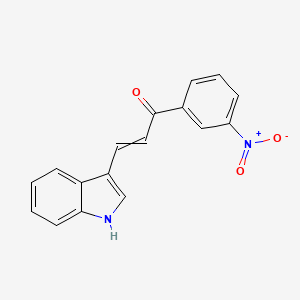
2-(2-Methoxypropoxy)propyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxypropoxy)propyl prop-2-enoate is an organic compound with the molecular formula C10H18O4. It is a clear, colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility, making it valuable in the synthesis of polymers and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropoxy)propyl prop-2-enoate typically involves the reaction of 2-(2-Methoxypropoxy)propanol with prop-2-enoic acid (acrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:
2-(2-Methoxypropoxy)propanol+Prop-2-enoic acid→2-(2-Methoxypropoxy)propyl prop-2-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxypropoxy)propyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, and other substituted products.
Applications De Recherche Scientifique
2-(2-Methoxypropoxy)propyl prop-2-enoate finds applications in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxypropoxy)propyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of stable and durable polymers. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl prop-2-enoate
- 2-(2-Ethoxypropoxy)propyl prop-2-enoate
- 2-(2-Butoxypropoxy)propyl prop-2-enoate
Uniqueness
2-(2-Methoxypropoxy)propyl prop-2-enoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable polymers with desirable mechanical properties sets it apart from other related compounds.
Propriétés
Numéro CAS |
141573-84-4 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-(2-methoxypropoxy)propyl prop-2-enoate |
InChI |
InChI=1S/C10H18O4/c1-5-10(11)14-7-9(3)13-6-8(2)12-4/h5,8-9H,1,6-7H2,2-4H3 |
Clé InChI |
VRZQVBSIGXNHCY-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(C)COC(=O)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)


![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)


![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)

![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)


